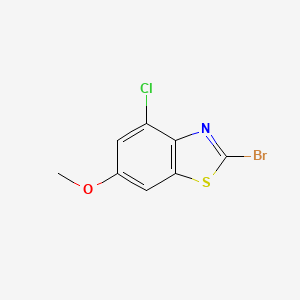

2-Bromo-4-chloro-6-methoxybenzothiazole

Description

Overview of Benzothiazole (B30560) Derivatives in Synthetic Organic Chemistry

Benzothiazole, a bicyclic heterocyclic compound, consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring. This core structure imparts a unique combination of aromaticity, rigidity, and electronic properties that have made its derivatives a focal point of extensive research. In synthetic organic chemistry, the benzothiazole nucleus serves as a privileged scaffold, meaning it is a structural framework that is frequently found in biologically active compounds. proquest.commdpi.comnih.govpcbiochemres.com The versatility of the benzothiazole ring allows for substitution at various positions, leading to a vast library of compounds with diverse physicochemical properties and potential applications. mdpi.com Common synthetic strategies to access these derivatives often involve the condensation of 2-aminothiophenols with various electrophiles, such as aldehydes, carboxylic acids, or their derivatives. pcbiochemres.comnih.gov

Significance of Halogen and Methoxy (B1213986) Substituents in Heterocyclic Chemistry

The introduction of halogen atoms (e.g., bromine and chlorine) and methoxy groups onto a heterocyclic core like benzothiazole profoundly influences its chemical reactivity and biological activity. Halogens, through their inductive electron-withdrawing effects and ability to participate in halogen bonding, can modulate the electronic distribution within the molecule, affecting its reactivity and interaction with biological targets. The bromo and chloro substituents in 2-Bromo-4-chloro-6-methoxybenzothiazole are expected to influence the electrophilicity of the benzothiazole ring system.

The methoxy group, on the other hand, is generally considered an electron-donating group through resonance. Its presence can impact the molecule's lipophilicity, metabolic stability, and receptor-binding affinity. The interplay between the electron-withdrawing halogens and the electron-donating methoxy group on the benzothiazole scaffold creates a unique electronic environment that can be exploited in further chemical transformations and for tuning the properties of the final products.

Contextualization of this compound within Contemporary Chemical Research

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structure suggests significant potential as a versatile intermediate in several areas of contemporary chemical research. Polysubstituted benzothiazoles are highly sought after in medicinal chemistry for the development of novel therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs. scholarsresearchlibrary.com The presence of three distinct functional groups—a bromo, a chloro, and a methoxy group—on the benzothiazole core of this compound offers multiple points for chemical modification.

The bromo group at the 2-position is particularly amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. This makes this compound a valuable building block for the synthesis of more complex molecules with potentially interesting biological activities or material properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5BrClNOS |

|---|---|

Molecular Weight |

278.55 g/mol |

IUPAC Name |

2-bromo-4-chloro-6-methoxy-1,3-benzothiazole |

InChI |

InChI=1S/C8H5BrClNOS/c1-12-4-2-5(10)7-6(3-4)13-8(9)11-7/h2-3H,1H3 |

InChI Key |

LDAGPFFPQQEUCT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C(=C1)Cl)N=C(S2)Br |

Origin of Product |

United States |

Chemical Properties and Characterization

The fundamental chemical properties of 2-Bromo-4-chloro-6-methoxybenzothiazole are crucial for its application in synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅BrClNOS |

| Molecular Weight | 278.55 g/mol |

| IUPAC Name | 2-bromo-4-chloro-6-methoxy-1,3-benzothiazole |

| CAS Number | 1464109-50-6 |

| Canonical SMILES | COC1=CC(Cl)=C2N=C(Br)SC2=C1 |

This data is compiled from available chemical supplier information. nih.gov

Reactivity Profiles and Transformative Chemistry of 2 Bromo 4 Chloro 6 Methoxybenzothiazole

Reactivity at the Halogenated Positions (C2-Br, C4-Cl)

The C2 and C4 positions of the 2-Bromo-4-chloro-6-methoxybenzothiazole molecule are activated for substitution reactions due to the electron-withdrawing nature of the fused thiazole (B1198619) ring system. wikipedia.org The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds provides a powerful tool for regioselective functionalization. Generally, the C-Br bond is more labile and thus more reactive than the C-Cl bond in various transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions.

The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com Subsequent elimination of the halide ion restores the aromaticity and yields the substituted product.

Between the two halogen substituents in this compound, the C2 position is generally more susceptible to nucleophilic attack than the C4 position. This is due to the electronic influence of the thiazole ring. Furthermore, bromide is a better leaving group than chloride, meaning the C-Br bond is more readily cleaved. Consequently, SNAr reactions are expected to occur selectively at the C2 position under controlled conditions.

Table 1: Predicted Outcomes of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Expected Product (at C2) |

|---|---|---|

| Amine | Morpholine | 4-Chloro-6-methoxy-2-morpholinobenzothiazole |

| Alkoxide | Sodium Methoxide | 4-Chloro-2,6-dimethoxybenzothiazole |

| Thiolate | Sodium Thiophenoxide | 4-Chloro-6-methoxy-2-(phenylthio)benzothiazole |

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com The key step in these catalytic cycles is the oxidative addition of an aryl halide to a Palladium(0) complex. The rate of this step is highly dependent on the identity of the halogen, following the general reactivity trend: I > Br > OTf > Cl. libretexts.orgnih.gov This differential reactivity allows for the highly selective functionalization of the C-Br bond at the C2 position of this compound, leaving the C-Cl bond at C4 intact for potential subsequent transformations.

Suzuki Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. nih.gov Selective coupling at the C2-Br position can be achieved using standard palladium catalysts like Pd(PPh₃)₄.

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl halide with an alkene. wikipedia.orgorganic-chemistry.org The reaction typically proceeds with high stereoselectivity to yield the trans-alkene product. organic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper(I), to form a C(sp²)-C(sp) bond. wikipedia.orgorganic-chemistry.org The mild reaction conditions make it a valuable tool for the synthesis of arylalkynes. wikipedia.org

Buchwald-Hartwig Amination: This powerful method forms a C-N bond by coupling the aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The use of specialized phosphine (B1218219) ligands is often crucial for achieving high yields and broad substrate scope. rsc.org

Table 2: Predicted Outcomes of Selective Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position

| Reaction Name | Coupling Partner | Typical Catalyst System | Base | Expected Product |

|---|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-Chloro-6-methoxy-2-phenylbenzothiazole |

| Heck | Styrene | Pd(OAc)₂, PPh₃ | Et₃N | (E)-2-(4-Chloro-6-methoxybenzothiazol-2-yl)ethenyl)benzene |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | 4-Chloro-6-methoxy-2-(phenylethynyl)benzothiazole |

The differential reactivity of the C-Br and C-Cl bonds also enables selective metal-halogen exchange. Treatment with strong organometallic bases, such as organolithium reagents, can selectively replace the more reactive halogen.

Organolithium Reactions: At low temperatures (e.g., -78 °C), treatment of this compound with an organolithium reagent like n-butyllithium or t-butyllithium is expected to result in a rapid and selective bromine-lithium exchange. taylorandfrancis.com This generates a potent nucleophilic intermediate, 2-lithio-4-chloro-6-methoxybenzothiazole, without disturbing the C-Cl bond. This lithiated species can then be reacted with a wide variety of electrophiles to introduce new functional groups at the C2 position.

Grignard Reactions: The formation of a Grignard reagent can be achieved by reacting the aryl halide with magnesium metal. This reaction would also be expected to proceed preferentially at the more reactive C-Br bond, yielding the corresponding 2-(bromomagnesium) derivative. This organometallic species can then participate in reactions characteristic of Grignard reagents, such as additions to carbonyl compounds.

Table 3: Functionalization via 2-Lithio-4-chloro-6-methoxybenzothiazole Intermediate

| Electrophile | Reagent | Final Product at C2 |

|---|---|---|

| Carbon Dioxide | CO₂ (gas), then H₃O⁺ | 4-Chloro-6-methoxybenzothiazole-2-carboxylic acid |

| Aldehyde | Benzaldehyde | (4-Chloro-6-methoxybenzothiazol-2-yl)(phenyl)methanol |

| Amide Synthesis | N,N-Dimethylformamide (DMF) | 4-Chloro-6-methoxybenzothiazole-2-carbaldehyde |

Reactivity of the Methoxy (B1213986) Substituent (C6-OMe)

The methoxy group at the C6 position is an aryl ether, which is generally a stable functional group. However, it can undergo specific reactions under forcing conditions, most notably cleavage of the ether bond.

The cleavage of aryl methyl ethers to their corresponding phenols (demethylation) is a common synthetic transformation. wikipedia.org This reaction typically requires strong reagents to break the stable aryl C-O bond.

Common methods for demethylation include treatment with strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an Sₙ2-type mechanism. masterorganicchemistry.com Alternatively, strong Lewis acids, most notably boron tribromide (BBr₃), are highly effective for ether cleavage, often at lower temperatures. researchgate.net The reaction with BBr₃ proceeds by coordination of the Lewis acid to the ether oxygen, followed by intramolecular transfer of a bromide to the methyl group.

Table 4: Reagents for Demethylation of the C6-Methoxy Group

| Reagent | Typical Conditions | Product |

|---|---|---|

| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to rt | 2-Bromo-4-chlorobenzothiazol-6-ol |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | 2-Bromo-4-chlorobenzothiazol-6-ol |

The methoxy group is generally robust and unreactive towards many common oxidizing and reducing agents under conditions that would not degrade the benzothiazole (B30560) core.

Oxidation: The C6-methoxy group is resistant to oxidation. The application of strong oxidizing agents is more likely to affect the electron-rich sulfur atom in the thiazole ring, potentially leading to sulfoxide (B87167) or sulfone formation, or even oxidative ring-opening of the heterocyclic system under harsh conditions. scholaris.canih.gov Direct oxidation of the methoxy group to other functionalities without affecting the rest of the molecule is not a synthetically viable pathway.

Reduction: The methoxy group is not susceptible to reduction by common reducing agents such as catalytic hydrogenation or metal hydrides. The C-O bond is strong, and there is no straightforward pathway for its reductive cleavage under standard laboratory conditions.

Therefore, the primary utility of the C6-methoxy group lies in its electronic influence on the aromatic system and its potential to be converted into a hydroxyl group via demethylation, which can then serve as a handle for further functionalization (e.g., etherification, esterification).

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene portion of the this compound molecule is subject to aromatic substitution reactions, with the regiochemical outcome being intricately controlled by the electronic and steric interplay of the existing substituents.

The reactivity of the benzene ring towards electrophilic aromatic substitution (EAS) is governed by the cumulative electronic effects of the methoxy group, the chloro group, and the fused thiazole ring.

Methoxy Group (-OCH₃) at C-6: This is a potent activating group due to its strong +M (mesomeric) effect, donating electron density to the aromatic ring through resonance. It is a powerful ortho, para-director.

Chloro Group (-Cl) at C-4: Halogens are deactivating due to their strong -I (inductive) electron-withdrawing effect. However, they are ortho, para-directing because of a competing +M effect where lone pairs on the halogen can be donated to the ring.

Fused Thiazole Ring: The thiazole heterocycle generally exerts an electron-withdrawing effect on the fused benzene ring, thus deactivating it towards electrophilic attack compared to benzene itself. wikipedia.org

For electrophilic substitution, the directing effects of these groups converge. The highly activating methoxy group at C-6 directs incoming electrophiles to its ortho positions (C-5 and C-7) and its para position (C-3a, a bridgehead carbon, making substitution impossible). The chloro group at C-4 directs to its ortho position (C-5) and its para position (C-7). Consequently, the C-5 and C-7 positions are electronically activated for electrophilic attack. Between these two sites, substitution is most likely to occur at the C-5 position, which is sterically less hindered than the C-7 position adjacent to the fused ring junction.

Conversely, nucleophilic aromatic substitution (NAS) on the benzene ring, such as the displacement of the C-4 chloro group, is generally disfavored. masterorganicchemistry.com NAS requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. wikipedia.orglibretexts.org The powerful electron-donating methoxy group at C-6 (para to the chloro group) destabilizes this intermediate, making the reaction energetically unfavorable under standard conditions. masterorganicchemistry.com While the fused thiazole ring is electron-withdrawing, its effect is often insufficient to overcome the deactivating influence of the methoxy group for this specific reaction type.

| Substituent | Position | Electronic Effect | Directing Influence (EAS) | Impact on NAS at C-4 |

|---|---|---|---|---|

| -OCH₃ | C-6 | Activating (+M > -I) | Ortho, Para (to C-5, C-7) | Deactivating (Destabilizes Meisenheimer intermediate) |

| -Cl | C-4 | Deactivating (-I > +M) | Ortho, Para (to C-5, C-7) | Leaving Group |

| Thiazole Ring | Fused | Electron-Withdrawing | Deactivating | Activating (Stabilizes Meisenheimer intermediate) |

Classic electrophilic aromatic substitution reactions are anticipated to proceed on the benzene ring, with regioselectivity dictated by the principles outlined above. The primary site of substitution is predicted to be the C-5 position.

Nitration: Treatment with a nitrating mixture, typically concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), is expected to introduce a nitro (-NO₂) group at the C-5 position, yielding 2-Bromo-4-chloro-6-methoxy-5-nitrobenzothiazole.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would lead to the introduction of a sulfonic acid (-SO₃H) group, also at the C-5 position, to form this compound-5-sulfonic acid.

Friedel-Crafts Acylation: The introduction of an acyl group (R-C=O) can be achieved using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction is also expected to occur at C-5. However, the basic nitrogen atom in the thiazole ring can coordinate with the Lewis acid, potentially deactivating the entire ring system and impeding the reaction.

| Reaction | Typical Reagents | Predicted Major Product | Position of Substitution |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Bromo-4-chloro-6-methoxy-5-nitrobenzothiazole | C-5 |

| Sulfonation | SO₃, H₂SO₄ | This compound-5-sulfonic acid | C-5 |

| Acylation | RCOCl, AlCl₃ | 5-Acyl-2-bromo-4-chloro-6-methoxybenzothiazole | C-5 |

Reactions Involving the Thiazole Ring

The thiazole portion of the molecule possesses its own distinct reactivity, offering opportunities for selective transformations that leave the benzene ring intact.

The sulfur atom within the thiazole ring is susceptible to oxidation. Treatment with controlled amounts of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂), can convert the sulfide (B99878) to a sulfoxide and subsequently to a sulfone. ijirset.com This transformation significantly alters the electronic properties of the benzothiazole system, as the resulting sulfonyl group is strongly electron-withdrawing. nih.gov This increased electron-withdrawing character can, in turn, influence the reactivity of the entire molecule, including the benzene ring. The synthesis of benzothiazole sulfones is a known strategy for creating synthons for further chemical transformations. nih.govresearchgate.net

The thiazole ring, despite its aromaticity, can undergo ring-opening reactions under specific conditions. For instance, some benzothiazole derivatives have been shown to undergo oxidative ring-opening in the presence of reagents like magnesium monoperoxyphthalate (MMPP) in alcohol solvents, leading to the formation of acyl aminobenzene sulfonate esters. scholaris.cacdnsciencepub.comresearchgate.net This process involves cleavage of the C-S and C-N bonds of the thiazole ring. Other studies have shown that reactions with certain nucleophiles or reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) can induce ring cleavage and rearrangement, leading to novel heterocyclic systems. acs.org These transformations, while often requiring specific conditions, highlight the potential to radically alter the core scaffold of the molecule.

Derivatization for Complex Molecular Architectures

The 2-bromo substituent on the thiazole ring is the most synthetically versatile handle on the this compound molecule. The C-2 position of benzothiazoles is susceptible to nucleophilic substitution and is particularly well-suited for modern transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful platform for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or esters allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C-2 position. This is a robust and widely used method for building biaryl structures. nih.govnih.govyoutube.com

Sonogashira Coupling: The reaction with terminal alkynes, typically catalyzed by palladium and copper complexes, results in the formation of 2-alkynylbenzothiazoles. These products can serve as precursors for a range of other functional groups. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the coupling of amines (primary or secondary) with the 2-bromo position to form 2-aminobenzothiazole (B30445) derivatives. wikipedia.orgorganic-chemistry.orgacsgcipr.org This is a premier method for C-N bond formation.

Other Cross-Coupling Reactions: Other coupling methodologies, such as Stille (using organostannanes), Negishi (using organozinc reagents), and C-S coupling (using thiols), can also be employed to further diversify the structure at the C-2 position. nih.govrsc.org

These derivatization strategies allow for the systematic modification of the molecule, making it a valuable intermediate for creating libraries of compounds for screening in drug discovery and materials science applications.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Resulting Structure |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst, Base | C-C | 2-Aryl/Alkyl-benzothiazole |

| Sonogashira | R-C≡C-H | Pd(0)/Cu(I) catalyst, Base | C-C (sp) | 2-Alkynyl-benzothiazole |

| Buchwald-Hartwig | R₂NH | Pd(0) catalyst, Base | C-N | 2-Amino-benzothiazole |

| C-S Coupling | R-SH | Cu(I) catalyst, Base | C-S | 2-Thioether-benzothiazole |

Formation of Schiff Bases and Related Imine Derivatives

While direct experimental data on the formation of Schiff bases from this compound is not extensively documented, the reactivity of the closely related 2-amino-4-chloro-6-methoxybenzothiazole provides a clear and predictable pathway to these valuable compounds. The synthesis of this amino precursor is a critical first step, typically achieved through nucleophilic aromatic substitution of the 2-bromo substituent with an amine source.

Once obtained, 2-amino-4-chloro-6-methoxybenzothiazole can readily undergo condensation reactions with a diverse range of aromatic aldehydes to furnish the corresponding Schiff bases, or imines. This reaction is generally catalyzed by a few drops of acid and proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.

The general reaction scheme is as follows:

Scheme 1: General synthesis of Schiff bases from 2-amino-4-chloro-6-methoxybenzothiazole.

A variety of substituted aromatic aldehydes can be employed in this synthesis, leading to a library of Schiff bases with diverse electronic and steric properties. The reaction conditions are typically mild, often involving refluxing in an alcoholic solvent.

Table 1: Hypothetical Synthesis of Schiff Bases from 2-amino-4-chloro-6-methoxybenzothiazole and Various Aromatic Aldehydes

| Entry | Aromatic Aldehyde | Product | Solvent | Catalyst | Reaction Time (h) |

| 1 | Benzaldehyde | N-(4-chloro-6-methoxybenzo[d]thiazol-2-yl)-1-phenylmethanimine | Ethanol | Acetic Acid | 4 |

| 2 | 4-Nitrobenzaldehyde | N-(4-chloro-6-methoxybenzo[d]thiazol-2-yl)-1-(4-nitrophenyl)methanimine | Methanol | p-Toluenesulfonic acid | 3 |

| 3 | 4-Methoxybenzaldehyde | N-(4-chloro-6-methoxybenzo[d]thiazol-2-yl)-1-(4-methoxyphenyl)methanimine | Ethanol | Acetic Acid | 5 |

| 4 | 2-Hydroxybenzaldehyde | 2-(((4-chloro-6-methoxybenzo[d]thiazol-2-yl)imino)methyl)phenol | Methanol | - | 6 |

This table is illustrative and based on the reactivity of analogous 2-aminobenzothiazoles.

The resulting imine derivatives are characterized by the presence of the azomethine (-C=N-) group, which not only imparts specific spectroscopic signatures but also serves as a handle for further chemical modifications.

Cycloaddition Reactions and Heterocycle Annulation

The this compound core is a valuable precursor for constructing more complex heterocyclic systems through cycloaddition reactions. A key strategy involves the initial transformation of the 2-bromo substituent into an alkenyl group, thereby generating a reactive diene or dienophile for subsequent annulation reactions. This is typically achieved through palladium-catalyzed cross-coupling reactions such as the Heck or Suzuki reaction.

Synthesis of a 2-Alkenylbenzothiazole Precursor

For instance, a Heck reaction with an activated alkene like ethyl acrylate (B77674) can introduce a vinyl substituent at the 2-position.

Scheme 2: Synthesis of a 2-alkenylbenzothiazole via Heck reaction.

Table 2: Representative Conditions for the Heck Reaction of this compound

| Entry | Alkene | Catalyst | Base | Solvent | Temperature (°C) |

| 1 | Ethyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 100 |

| 2 | Styrene | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80 |

| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 |

This table presents typical conditions for Heck reactions involving aryl bromides.

Alternatively, a Suzuki coupling with a vinylboronic acid derivative offers another efficient route to the desired 2-alkenylbenzothiazole.

Table 3: Representative Conditions for the Suzuki Coupling of this compound

| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) |

| 1 | Vinylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene | 90 |

| 2 | Potassium vinyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 70 |

| 3 | Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 |

This table presents typical conditions for Suzuki couplings involving aryl bromides.

Cycloaddition Reactivity of 2-Alkenyl-4-chloro-6-methoxybenzothiazole

Once synthesized, the 2-alkenyl-4-chloro-6-methoxybenzothiazole can participate in various cycloaddition reactions.

Diels-Alder Reaction: When the alkenyl substituent is a conjugated diene (e.g., a 1,3-butadienyl group), the molecule can act as a diene in [4+2] cycloaddition reactions with various dienophiles, such as maleimides or activated alkynes, to construct a new six-membered ring fused to the benzothiazole core. The regioselectivity and stereoselectivity of these reactions would be governed by the electronic nature of the substituents on both the diene and the dienophile.

1,3-Dipolar Cycloaddition: The vinyl group at the 2-position can also act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like nitrile oxides or azides. This would lead to the formation of five-membered heterocyclic rings, such as isoxazolines or triazolines, attached to the benzothiazole scaffold.

Scheme 3: Potential [3+2] cycloaddition with a nitrile oxide.

The specific outcomes of these cycloaddition reactions, including yields and the formation of specific isomers, would be highly dependent on the reaction conditions and the nature of the reacting partner.

Spectroscopic Data for this compound Not Found in Publicly Available Resources

A comprehensive search for experimental spectroscopic data for the chemical compound this compound has concluded that the specific ¹H NMR, ¹³C NMR, FTIR, and Raman spectra are not available in the public domain. While the existence of the compound is noted by chemical suppliers, detailed characterization data required for a thorough spectroscopic analysis is not present in accessible scientific literature or databases.

Efforts to locate synthesis and characterization reports, which would typically contain the necessary nuclear magnetic resonance and vibrational spectroscopy data, did not yield specific results for this particular molecule. Searches were conducted for the compound by name and for related chemical structures in scientific databases and journals. Although spectroscopic information is available for analogous compounds such as 2-bromo-6-methoxybenzothiazole and various other substituted benzothiazoles, this information cannot be extrapolated to create a scientifically accurate and detailed analysis for this compound as requested.

Generating an article with detailed data tables and in-depth analysis as per the provided outline is not possible without the foundational experimental data. To do so would compromise the scientific accuracy and integrity of the information presented. Therefore, the requested article focusing on the advanced spectroscopic characterization and structural investigations of this compound cannot be generated at this time.

Below is a table of compound names that were investigated during the search process.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of organic molecules. For this compound, a combination of high-resolution mass spectrometry and tandem mass spectrometry would offer a complete picture of its gaseous ion chemistry.

High-resolution mass spectrometry provides the exact mass of a molecule with high precision, which in turn allows for the unambiguous determination of its elemental composition. The theoretical exact mass of this compound (C₈H₅BrClNOS) is 277.9018 m/z. Experimental determination of the molecular ion peak with high accuracy would confirm this elemental composition, distinguishing it from other potential isobaric compounds.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 243.94263 | 133.5 |

| [M+Na]⁺ | 265.92457 | 149.7 |

| [M-H]⁻ | 241.92807 | 141.2 |

| [M+NH₄]⁺ | 260.96917 | 157.8 |

| [M+K]⁺ | 281.89851 | 138.6 |

| [M+H-H₂O]⁺ | 225.93261 | 134.9 |

| [M+HCOO]⁻ | 287.93355 | 152.6 |

| [M+CH₃COO]⁻ | 301.94920 | 150.9 |

Predicted collision cross section (CCS) values for adducts of the analog 2-bromo-6-methoxy-1,3-benzothiazole. Data is illustrative of potential adducts and their properties in mass spectrometric analysis.

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation pathways of ions. By isolating the molecular ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is obtained, which can be used for structural elucidation. For this compound, the fragmentation is expected to be influenced by the stability of the benzothiazole ring and the nature of its substituents.

Key expected fragmentation pathways would likely involve the loss of the bromine atom, the chlorine atom, or the methoxy group as a radical or neutral species. The stability of the resulting fragment ions would dictate the preferred fragmentation routes. Computational studies on benzothiazole derivatives can aid in predicting these pathways by calculating the bond dissociation energies and the stability of the resulting fragments.

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy provide critical information about the electronic structure and photophysical properties of a molecule.

The UV-Vis absorption spectrum of a molecule is determined by the electronic transitions between molecular orbitals. For benzothiazole derivatives, the absorption spectra are typically characterized by intense bands in the UV region, corresponding to π → π* transitions within the aromatic system. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the benzothiazole core.

For this compound, the presence of the halogen atoms (bromo and chloro) and the electron-donating methoxy group is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzothiazole. This is due to the extension of the π-conjugated system and the influence of the substituents on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Theoretical studies on substituted benzothiazoles have shown that such substitutions can modulate the electronic properties and, consequently, the absorption spectra. nih.gov

| Benzothiazole Derivative | Reported Absorption Maxima (λmax) | Solvent |

|---|---|---|

| Unsubstituted Benzothiazole | ~252, 286, 295 nm | Ethanol |

| Substituted Phenylbenzothiazoles | 300 - 400 nm | Various Solvents |

Representative UV-Vis absorption data for benzothiazole and its derivatives, illustrating the typical absorption regions.

Many benzothiazole derivatives are known to exhibit fluorescence, making them useful in various applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and the surrounding environment.

While specific fluorescence data for this compound is not available, studies on other substituted benzothiazoles indicate that the introduction of electron-donating and electron-withdrawing groups can tune the emission color from blue to red. The presence of the methoxy group in the 6-position of the title compound, a known electron-donating group, could potentially lead to fluorescent properties. Further experimental investigation would be necessary to confirm and characterize any luminescence from this specific compound.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Although a crystal structure for the title compound has not been reported, crystallographic studies of other halogenated benzothiazole derivatives offer insights into the expected structural features. mdpi.com For instance, the planarity of the benzothiazole ring system is a key characteristic. The substituents (bromo, chloro, and methoxy groups) would lie in or close to the plane of the aromatic ring.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

A detailed search of scientific literature and crystallographic databases did not yield specific experimental data for the bond lengths, bond angles, and torsion angles of this compound. Structural parameters for molecules are typically determined experimentally through techniques like X-ray crystallography or microwave spectroscopy, or computationally through quantum chemical calculations. In the absence of published experimental results for this specific compound, theoretical calculations would be required to predict these geometric parameters. Such calculations would involve optimizing the molecular geometry to find the lowest energy conformation and then deriving the bond lengths, angles, and dihedrals.

For context, analysis of similar benzothiazole derivatives in the Cambridge Structural Database (CSD) reveals expected ranges for key structural features. For instance, the C-S and C-N bonds within the thiazole ring typically exhibit lengths that are intermediate between single and double bonds, indicating electron delocalization. The geometry around the benzene and thiazole rings is expected to be largely planar. The specific bond lengths and angles for this compound would be influenced by the electronic effects of the bromo, chloro, and methoxy substituents on the benzothiazole core. The electronegativity and size of the bromine and chlorine atoms attached to the thiazole and benzene rings, respectively, as well as the electron-donating nature of the methoxy group, would cause subtle but predictable deviations in the local geometry compared to an unsubstituted benzothiazole.

Without experimental data, a representative table of these parameters cannot be provided at this time.

Analysis of Intermolecular Interactions and Crystal Packing

Information regarding the intermolecular interactions and crystal packing of this compound is not available in the current body of scientific literature. The study of these features is contingent upon the successful crystallization of the compound and its subsequent analysis by single-crystal X-ray diffraction. This experimental technique elucidates the three-dimensional arrangement of molecules in the solid state, revealing the non-covalent forces that govern the crystal lattice.

Based on the functional groups present in the molecule, several types of intermolecular interactions could be anticipated to play a significant role in its crystal packing. These include:

Halogen Bonding: The bromine and chlorine atoms on the benzothiazole scaffold are potential halogen bond donors. They could interact with electron-rich sites on neighboring molecules, such as the nitrogen or sulfur atoms of the thiazole ring, or the oxygen atom of the methoxy group.

C-H···N/O/S/π Interactions: Weak hydrogen bonds involving the aromatic and methyl C-H groups as donors and the heteroatoms (N, O, S) or the aromatic rings as acceptors could further stabilize the crystal structure.

Dipole-Dipole Interactions: The molecule possesses several polar bonds (C-Br, C-Cl, C-O, C-N, C-S), resulting in a net molecular dipole moment. Dipole-dipole interactions would contribute to the cohesive energy of the crystal.

The interplay of these various interactions would determine the final, most thermodynamically stable crystal packing arrangement. However, without experimental crystallographic data, a definitive analysis of these interactions and the resulting packing architecture remains speculative.

A table detailing the specific intermolecular contacts and their geometric parameters cannot be generated without the relevant crystallographic information file (CIF).

Applications in Academic and Industrial Research

Role as a Building Block in Organic Synthesis

The key to the synthetic utility of this compound lies in the reactivity of the bromine atom at the 2-position. This position is activated towards nucleophilic substitution and is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of various aryl, alkyl, and alkynyl groups, making it a valuable precursor for the synthesis of a diverse range of 2-substituted benzothiazole (B30560) derivatives. These derivatives are of significant interest in the discovery of new pharmaceuticals and functional materials.

Retrosynthetic Approaches to the this compound Core

Retrosynthetic analysis provides a logical framework for dismantling a target molecule into simpler, commercially available starting materials. For this compound, several disconnection strategies can be envisioned, primarily focusing on the sequential introduction of the halogen substituents and the construction of the benzothiazole nucleus.

A primary retrosynthetic disconnection involves the C2-Br bond, suggesting a late-stage bromination of a 4-chloro-6-methoxybenzothiazole precursor. This precursor can be further disconnected at the C-S and C-N bonds of the thiazole (B1198619) ring, leading back to a substituted aminothiophenol. This approach is advantageous as it allows for the construction of the substituted benzene (B151609) ring prior to the formation of the heterocyclic system.

Alternatively, the chloro and bromo substituents could be introduced via Sandmeyer reactions from a corresponding diamino precursor. This strategy, however, may present challenges in achieving the desired regioselectivity. A plausible retrosynthetic pathway is outlined below:

| Target Molecule | Precursor 1 | Precursor 2 | Starting Materials |

| This compound | 4-Chloro-6-methoxybenzothiazole | 2-Amino-3-chloro-5-methoxythiophenol | Substituted Anilines |

Strategies for Constructing the Benzothiazole Ring System

The formation of the benzothiazole ring is a critical step in the synthesis of the target molecule. Two primary strategies, cyclocondensation reactions and metal-mediated cyclization protocols, are widely employed for this purpose.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of benzothiazole synthesis, typically involving the reaction of a 2-aminothiophenol (B119425) derivative with a one-carbon electrophile. In the context of synthesizing the 4-chloro-6-methoxybenzothiazole core, this would involve the cyclization of 2-amino-3-chloro-5-methoxythiophenol.

The reaction of a suitably substituted 2-aminothiophenol with various reagents such as aldehydes, carboxylic acids, or their derivatives can lead to the formation of the benzothiazole ring. For instance, condensation with an appropriate orthoester or formylating agent would yield the desired 2-unsubstituted benzothiazole, which can then be halogenated at the 2-position.

Table of Cyclocondensation Reagents and Conditions:

| Reagent | Catalyst/Conditions | Product | Reference |

| Formic Acid | Polyphosphoric Acid (PPA), Heat | 2-Unsubstituted Benzothiazole | General Knowledge |

| Triethyl Orthoformate | p-Toluenesulfonic acid (p-TsOH), Heat | 2-Unsubstituted Benzothiazole | General Knowledge |

| Aldehydes | Oxidizing agent (e.g., H2O2, DDQ) | 2-Substituted Benzothiazole | rsc.org |

Metal-Mediated Cyclization Protocols

In recent years, metal-mediated reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, offering mild reaction conditions and high efficiency. Transition metals such as copper, palladium, and iron can catalyze the intramolecular C-S bond formation required for the benzothiazole ring closure.

These protocols often start from ortho-haloaniline derivatives. For the synthesis of the 4-chloro-6-methoxybenzothiazole core, a plausible starting material would be a 2,5-dihalo-4-methoxyaniline derivative which can undergo cyclization with a sulfur source. For example, a copper-catalyzed reaction of an appropriately substituted o-haloaniline with a thiourea (B124793) or a related sulfur nucleophile can afford the 2-aminobenzothiazole (B30445) derivative, which can be further modified.

Examples of Metal-Mediated Benzothiazole Syntheses:

| Catalyst | Starting Materials | Reaction Type | Reference |

| Copper(I) iodide | o-Haloaniline, Thiourea | Intramolecular C-S coupling | General Knowledge |

| Palladium(II) acetate | o-Iodoaniline, Xanthate | Reductive Cyclization | General Knowledge |

Regioselective Introduction of Halogen Substituents (Bromine and Chlorine)

The precise placement of the bromine and chlorine atoms on the 6-methoxybenzothiazole (B1296504) core is a significant challenge. The directing effects of the methoxy (B1213986) group (ortho, para-directing) and the electron-withdrawing nature of the benzothiazole ring system must be carefully considered.

Direct Halogenation Techniques and Mechanistic Considerations

Direct electrophilic halogenation of a 6-methoxybenzothiazole precursor is a potential route to introduce the chlorine and bromine atoms. The methoxy group at the 6-position is a strong activating group and will direct incoming electrophiles to the ortho and para positions (C5 and C7). However, the electronic nature of the benzothiazole ring itself will also influence the regioselectivity.

The introduction of the chlorine atom at the C4 position is particularly challenging. The C4 and C7 positions are electronically activated by the methoxy group. Selective chlorination at C4 might be achieved by using specific chlorinating agents and carefully controlling reaction conditions. Steric hindrance around the C7 position by the fused thiazole ring might favor substitution at C4.

Once the 4-chloro-6-methoxybenzothiazole is formed, the introduction of bromine at the 2-position can be considered. The C2 position of the benzothiazole ring is susceptible to attack by strong electrophiles. Direct bromination using reagents like N-bromosuccinimide (NBS) or bromine in an appropriate solvent could potentially achieve this transformation.

Mechanistic Considerations for Electrophilic Halogenation: The mechanism involves the attack of the electron-rich aromatic ring on the electrophilic halogen species (e.g., Cl+ or Br+). The stability of the resulting Wheland intermediate (a resonance-stabilized carbocation) determines the regiochemical outcome. The methoxy group strongly stabilizes the positive charge at the ortho and para positions through resonance, making these positions more susceptible to electrophilic attack.

Sandmeyer Reactions on Substituted 2-Aminobenzothiazoles

The Sandmeyer reaction provides a versatile method for the introduction of halogens onto an aromatic ring via a diazonium salt intermediate. wikipedia.orglscollege.ac.innih.gov This approach would necessitate the synthesis of a suitably substituted 2-aminobenzothiazole precursor.

For the synthesis of this compound, one could envision two possible Sandmeyer reaction strategies:

Introduction of the C2-Bromo group: Starting from 2-amino-4-chloro-6-methoxybenzothiazole, diazotization followed by treatment with a copper(I) bromide source would yield the target molecule.

Introduction of the C4-Chloro group: This would involve the synthesis of 2-bromo-4-amino-6-methoxybenzothiazole, followed by diazotization and reaction with a copper(I) chloride source.

The success of these strategies hinges on the ability to selectively synthesize the required amino-substituted benzothiazole precursors. The Sandmeyer reaction is a well-established and reliable method, often proceeding with high yields. wikipedia.orgnih.gov

General Scheme of the Sandmeyer Reaction:

Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O Ar-N₂⁺X⁻ + CuX → Ar-X + N₂ + CuX

Table of Reagents for Sandmeyer Halogenation:

| Target Halogen | Copper(I) Salt | Acid | Reference |

| Chlorine | CuCl | HCl | wikipedia.org |

| Bromine | CuBr | HBr | nih.gov |

Introduction and Functionalization of the Methoxy Group

The methoxy group at the C6 position is a key structural feature. Its introduction can be achieved through several reliable methods, either by building the molecule with the group already in place or by functionalizing a pre-formed benzothiazole ring.

The most direct method for introducing a methoxy group onto the benzothiazole core is through the Williamson ether synthesis. This requires a precursor molecule containing a hydroxyl group at the 6-position, namely 2-bromo-4-chloro-6-hydroxybenzothiazole. The phenolic proton is first deprotonated with a suitable base to form a more nucleophilic phenoxide ion. Subsequent reaction with a methylating agent yields the desired methoxy ether.

Common bases for this transformation include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH). Methylating agents are typically methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). The choice of solvent and temperature can be optimized to ensure high conversion and minimize side reactions.

Table 2: Representative Etherification Reaction

| Substrate | Base | Methylating Agent | Solvent | Typical Product |

| 2-Bromo-4-chloro-6-hydroxybenzothiazole | K₂CO₃ | (CH₃)₂SO₄ | Acetone, DMF | This compound |

| 2-Bromo-4-chloro-6-hydroxybenzothiazole | NaH | CH₃I | THF, DMF | This compound |

An alternative to direct etherification involves the interconversion of other functional groups at the C6 position. For instance, a 6-amino-benzothiazole derivative could be converted to a 6-hydroxy derivative via a diazotization reaction followed by hydrolysis. The resulting 6-hydroxybenzothiazole (B183329) can then be methylated as described above.

Multi-Step Synthesis Pathways from Simpler Precursors

Constructing the this compound molecule from basic building blocks allows for precise control over the placement of each substituent.

A highly convergent and reliable strategy begins with a pre-formed 2-aminobenzothiazole core that already contains the required substituents on the benzene ring. In this case, the starting material would be 2-amino-4-chloro-6-methoxybenzothiazole.

The critical transformation is the conversion of the 2-amino group to a 2-bromo group. This is classically achieved through a Sandmeyer-type reaction. The process involves two main steps:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (like HBr), at low temperatures (0–5 °C) to form a diazonium salt.

Substitution: The resulting 2-benzothiazolediazonium salt is then treated with a copper(I) bromide (CuBr) solution. This facilitates the displacement of the diazonium group (N₂) by a bromide atom, yielding the final 2-bromo product.

This pathway is particularly effective for introducing halogens at the 2-position of the benzothiazole ring.

Table 3: Synthesis via Sandmeyer Reaction

| Starting Material | Step 1 Reagents | Step 2 Reagents | Product |

| 2-Amino-4-chloro-6-methoxybenzothiazole | NaNO₂, HBr (aq) | CuBr | This compound |

The fundamental construction of the benzothiazole ring itself can be achieved by the condensation and cyclization of appropriately substituted anilines. A common and powerful method is the Hugershoff synthesis. This approach would start with a substituted aniline (B41778), such as 4-chloro-6-methoxyaniline .

The synthesis proceeds via the following steps:

Thiourea Formation: The aniline is reacted with a thiocyanate (B1210189) salt (e.g., potassium thiocyanate, KSCN) in the presence of an acid to form an N-arylthiourea intermediate.

Oxidative Cyclization: The N-arylthiourea is then subjected to oxidative cyclization. A common reagent for this step is bromine (Br₂) in a solvent like chloroform (B151607) or acetic acid. The bromine facilitates the electrophilic cyclization onto the aromatic ring to form the thiazole ring, yielding a 2-aminobenzothiazole derivative.

To arrive at the final target, this would produce 2-amino-5-chloro-7-methoxybenzothiazole (due to the directing effects of the substituents), which would then require further functional group manipulations. A more direct route would involve the cyclization of a 2-mercapto-4-chloro-6-methoxyaniline with a one-carbon electrophile, though the synthesis of this specific thiophenol precursor can be challenging.

An alternative assembly involves the reaction of a substituted 2-haloaniline with a thioamide. For instance, reacting 2,5-dichloro-3-methoxyaniline with a sulfur source like potassium thioacetate (B1230152) followed by cyclization could potentially form the desired benzothiazole core. These methods highlight the versatility of building the heterocyclic system from fundamental aromatic precursors. mdpi.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficient synthesis of this compound hinges on the careful optimization of several key reaction parameters. These include the choice of catalysts and ligands, the reaction solvent and temperature, and the adoption of green chemistry principles to ensure a sustainable synthetic process. A plausible synthetic route could involve the initial formation of a 4-chloro-6-methoxy-2-aminobenzothiazole intermediate, followed by a Sandmeyer-type reaction to introduce the bromine at the 2-position. Alternatively, direct halogenation of a 6-methoxybenzothiazole precursor could be explored, although controlling the regioselectivity of both bromination and chlorination presents a significant challenge.

The formation of the benzothiazole nucleus often involves a key cyclization step, which can be significantly influenced by the choice of catalyst. For the synthesis of substituted 2-aminobenzothiazoles, which are crucial precursors, transition-metal-catalyzed reactions have shown considerable efficacy.

Copper catalysts, in particular, have been found to be effective in the synthesis of benzothiazole derivatives. For instance, copper(I) bromide (CuBr) and copper(I) oxide (CuO) have been successfully employed in the formation of the benzothiazole ring system. researchgate.netnih.gov The choice of the copper catalyst can influence reaction rates and yields. In some cases, nickel(II)-based catalysts have also been utilized for the synthesis of 2-aminobenzothiazoles from N-arylthioureas. nih.gov

For direct halogenation reactions, which could be another route to the target molecule, catalysts play a crucial role in activating the halogenating agent and directing the substitution to the desired position. For example, the bromination of the benzothiazole ring has been achieved using N-bromosuccinimide (NBS) in the presence of a titanium dioxide (TiO₂) catalyst. google.com The catalyst in this context facilitates the electrophilic substitution of bromine onto the benzothiazole core. google.com The selection of appropriate ligands in transition-metal-catalyzed cross-coupling reactions is also critical, although for the direct formation of the benzothiazole ring through cyclization, the use of specific ligands is less commonly reported.

| Catalyst/Ligand System | Reaction Type | Potential Role in Synthesis | Reference |

|---|---|---|---|

| Copper(I) Bromide (CuBr) | Benzothiazole ring formation | Catalyzes the cyclization to form the core benzothiazole structure. | researchgate.netnih.gov |

| Copper(I) Oxide (CuO) | Benzothiazole ring formation | An alternative effective copper catalyst for the synthesis of 2-aminobenzothiazoles. | nih.gov |

| Nickel(II) complexes | Benzothiazole ring formation | Catalyzes the synthesis of 2-aminobenzothiazoles from N-arylthioureas. | nih.gov |

| Titanium Dioxide (TiO₂) | Electrophilic Bromination | Activates N-bromosuccinimide for the bromination of the benzothiazole ring. | google.com |

The choice of solvent and the precise control of reaction temperature are critical factors that significantly impact the yield, selectivity, and rate of reaction in the synthesis of halogenated benzothiazoles.

In the context of direct bromination of a benzothiazole core, the solvent's polarity and its ability to solvate intermediates can influence the regiochemical outcome. For the bromination of benzothiazole using NBS and a titanium dioxide catalyst, chloroform has been used as the solvent with a reaction temperature maintained between 45-55°C. google.com This controlled temperature is likely crucial to prevent over-bromination or side reactions.

Temperature control is equally important in the cyclization step to form the benzothiazole ring. The condensation of 2-aminothiophenols with various electrophiles is often temperature-dependent, with higher temperatures sometimes leading to increased yields but also potentially to the formation of byproducts.

| Solvent | Temperature Range (°C) | Reaction Step | Impact on Synthesis | Reference |

|---|---|---|---|---|

| Chloroform | 45-55 | Electrophilic Bromination | Provides a suitable medium for the catalyzed bromination of the benzothiazole ring. | google.com |

| 1,2-Dimethoxyethane (B42094) (DME) | Ambient | Benzothiazole ring formation | A greener alternative to halogenated solvents for N-halosuccinimide mediated synthesis. | mdpi.com |

| Ethanol | Room Temperature to Reflux | Benzothiazole ring formation | Commonly used solvent for the condensation of 2-aminothiophenols. | scielo.br |

| Acetic Acid | Ambient | Formation of 2-aminobenzothiazoles | Used in the classical synthesis of 2-aminobenzothiazoles from anilines and thiocyanate. | nih.gov |

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules like this compound to minimize environmental impact. mdpi.combohrium.com This involves the use of less hazardous reagents, environmentally benign solvents, and energy-efficient reaction conditions.

One of the key green approaches is the use of N-halosuccinimides (NBS for bromination and NCS for chlorination) as halogenating agents. mdpi.com These reagents are solid, easier to handle, and generate less corrosive byproducts compared to elemental halogens. mdpi.com The use of N-halosuccinimides in a greener solvent like 1,2-dimethoxyethane (DME) further enhances the environmental credentials of the synthesis. mdpi.com

Microwave-assisted synthesis is another green methodology that can significantly reduce reaction times and energy consumption. scielo.br The application of microwave irradiation to the condensation reaction for forming the benzothiazole ring has been shown to improve efficiency and yield. scielo.br

Furthermore, the development of catalyst systems that can be easily recovered and reused aligns with green chemistry principles. While not specifically detailed for the target molecule, the broader field of benzothiazole synthesis is exploring the use of heterogeneous catalysts that can be filtered off at the end of the reaction, simplifying purification and reducing waste. mdpi.com The ideal green synthesis of this compound would likely involve a streamlined, one-pot or tandem reaction sequence to minimize intermediate isolation and purification steps, thereby reducing solvent usage and waste generation.

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Bromo-4-chloro-6-methoxybenzothiazole, these studies would provide a foundational understanding of its stability, electronic properties, and potential for chemical reactions.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its corresponding electronic energy. By employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can predict bond lengths, bond angles, and dihedral angles of this compound in its ground state. These optimized geometric parameters are crucial for accurate predictions of other molecular properties. The total energy calculated through DFT is a key indicator of the molecule's thermodynamic stability.

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) would be the method of choice. This approach allows for the calculation of the energies of electronic excited states. Such calculations are essential for predicting the molecule's absorption spectra (UV-Visible spectrum), providing insights into the wavelengths of light it absorbs and the nature of the electronic transitions involved.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides information about the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack on the this compound molecule.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table illustrates the type of data that would be generated from a DFT study. Actual values are pending experimental or computational investigation.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It uses a color scale to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). For this compound, an MEP map would identify the electronegative nitrogen and oxygen atoms as potential sites for positive interactions, and regions around the hydrogen atoms as areas of positive potential.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Theoretical vibrational frequency analysis, typically performed using DFT, is a powerful tool for predicting the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes of this compound, researchers can assign the characteristic peaks observed in experimental spectra to specific molecular motions, such as stretching and bending of bonds. A comparison between the calculated and experimental spectra can help to confirm the molecular structure obtained from geometry optimization.

Table 2: Illustrative Vibrational Frequency Data for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| C=N stretch | Data not available | Data not available | Benzothiazole (B30560) ring |

| C-Cl stretch | Data not available | Data not available | Chloro group |

| C-Br stretch | Data not available | Data not available | Bromo group |

| C-O stretch | Data not available | Data not available | Methoxy (B1213986) group |

This table is a template for presenting results from a vibrational analysis. Specific data is not available.

Chemical Reactivity Descriptors and Global/Local Reactivity Indices

Based on the energies of the frontier molecular orbitals and the total electronic energy, a range of chemical reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity.

Local Reactivity Indices: Fukui functions and dual descriptors are local reactivity indices that can be used to identify the specific atoms or regions within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack.

Table 3: Key Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons |

This table outlines the definitions of important reactivity descriptors that would be calculated in a computational study.

Article on the Computational and Theoretical Chemistry of this compound Not Possible at This Time

An article detailing the computational and theoretical chemistry of this compound, as requested, cannot be generated. A thorough search of available scientific literature and databases has revealed no specific computational studies published for this particular chemical compound.

While research into the theoretical and computational properties of related benzothiazole derivatives and other substituted aromatic compounds exists, this information is not directly applicable to this compound. Extrapolating data from similar but distinct molecules would not provide the scientifically accurate and specific analysis required by the prompt. The precise arrangement of bromo, chloro, and methoxy substituents on the benzothiazole core will uniquely influence its electronic structure and chemical reactivity, necessitating dedicated computational investigation.

Therefore, without published research on this compound itself, any attempt to create the requested article would be speculative and would not meet the standards of scientific accuracy. The following sections, which were requested, remain unwritten due to the absence of requisite data:

Exploration of Non-Linear Optical (NLO) Properties through Computational Methods

Further research in the field of computational chemistry may, in the future, include studies on this compound, at which point an article of this nature would become feasible.

Applications in Chemical Synthesis and Materials Science Research

Building Block in Complex Organic Synthesis

The structural framework of 2-Bromo-4-chloro-6-methoxybenzothiazole makes it a valuable building block for chemists. The presence of two different halogen atoms (bromine and chlorine) at the 2 and 4 positions, respectively, allows for selective and sequential reactions, such as cross-coupling and nucleophilic substitution, providing a pathway to intricate molecular architectures.

Scaffold for Novel Heterocyclic Compounds

Benzothiazole (B30560) and its derivatives are foundational scaffolds for creating a wide array of novel heterocyclic compounds. The core benzothiazole ring system is a common feature in molecules with significant biological and pharmacological properties. Substituted benzothiazoles, such as this compound, are instrumental in synthesizing more complex fused and spirocyclic heterocyclic systems. The reactive halogen sites on the molecule can be targeted to build out additional ring structures, leading to the development of new chemical entities with potential applications in medicinal chemistry and materials science. For instance, 2-aminobenzothiazole (B30445) derivatives are frequently used to construct larger, more complex heterocyclic structures.

Precursor for Multi-Functionalized Organic Molecules

The distinct functional groups on this compound make it an ideal precursor for multi-functionalized organic molecules. The bromo, chloro, and methoxy (B1213986) groups each offer a handle for different chemical modifications. This allows for a step-wise and controlled introduction of various functional groups, leading to molecules with tailored properties. The halogens, for instance, can be replaced through various cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, a common strategy in the synthesis of complex organic molecules.

Table 1: Reactivity of Functional Groups on this compound

| Functional Group | Position | Potential Reactions |

| Bromo | 2 | Cross-coupling (e.g., Suzuki, Sonogashira), Cyanation, Nucleophilic Aromatic Substitution |

| Chloro | 4 | Nucleophilic Aromatic Substitution, Cross-coupling (under specific conditions) |

| Methoxy | 6 | Ether cleavage to form a hydroxyl group for further functionalization |

Intermediate in the Development of Optoelectronic Materials

The benzothiazole core is known for its interesting electronic and photophysical properties, making its derivatives candidates for use in optoelectronic materials. These properties can be fine-tuned by the addition of various substituents to the benzothiazole ring system.

Precursor to Luminescent Probes and Fluorescent Dyes (e.g., Firefly Luciferin Analogs)

One of the most notable applications of benzothiazole derivatives is in the synthesis of bioluminescent molecules like firefly luciferin and its analogs. The synthesis of these molecules often proceeds through a 2-cyano-6-substituted-benzothiazole intermediate. pnrjournal.com Halogenated benzothiazoles, such as this compound, are valuable precursors in this context. The 2-bromo group can be converted to a 2-cyano group, which is a key step in the construction of the luciferin core. pnrjournal.com By modifying the substituents on the benzothiazole ring, researchers can create a variety of luciferin analogs with different light-emitting properties, which are useful as reporter molecules in biological assays and for in vivo imaging. uobaghdad.edu.iq

Table 2: Key Intermediates in the Synthesis of Firefly Luciferin Analogs

| Precursor Compound | Key Functional Group | Role in Synthesis |

| 2-Bromo-6-substituted-benzothiazole | 2-Bromo | Can be converted to a cyano group |

| 2-Cyano-6-substituted-benzothiazole | 2-Cyano | Key intermediate for condensation with D-cysteine to form the luciferin core |

| 6-Methoxy-substituted-benzothiazole | 6-Methoxy | Can be deprotected to a hydroxyl group, which is crucial for bioluminescence |

Components in Organic Light-Emitting Diodes (OLEDs) (if applicable)

Benzothiazole derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs) due to their electronic and optical properties. nih.gov Theoretical and experimental studies have shown that the benzothiazole core can be incorporated into molecules that exhibit efficient luminescence. nih.gov The geometry and electronic properties of these molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be tuned by the choice of substituents. nih.gov While there is no specific literature detailing the use of this compound in OLEDs, its highly substituted nature makes it a potential candidate for research in this area, as a building block for novel emitting or charge-transport materials.

Ligand Synthesis for Coordination Chemistry

The benzothiazole ring contains both nitrogen and sulfur atoms, which can act as coordination sites for metal ions. This makes benzothiazole derivatives valuable ligands in coordination chemistry. biointerfaceresearch.commdpi.com The resulting metal complexes have a wide range of potential applications, including in catalysis and as therapeutic agents. nih.gov

The nitrogen atom of the thiazole (B1198619) ring and potentially other heteroatoms introduced through functionalization can bind to metal centers to form stable complexes. biointerfaceresearch.com The specific substituents on the benzothiazole ring can influence the electronic properties of the ligand and, consequently, the properties of the resulting metal complex. While specific research on this compound as a ligand is not extensively documented, its structural features suggest its potential for the synthesis of novel ligands for a variety of metal ions.

Despite a comprehensive search for scholarly articles and research data, information regarding the applications of the chemical compound This compound in the synthesis of metal complexes and the design of chemosensors is not available in the public domain.

The search results did not yield any specific studies or data related to the formation of metal complexes with this particular benzothiazole derivative. Consequently, information on the exploration of its coordination modes and metal-ligand interactions is also unavailable. Furthermore, no research could be found on the design or application of chemosensors or anion/cation recognition materials based on this compound.

While a dissertation mentioning the synthesis and spectroscopic data for this compound was identified, its focus was on the synthesis of novel pyrazolo[1,5-a]pyrimidines for anticancer evaluation and did not extend to the topics of metal complex synthesis or chemosensor design byu.edu.

Therefore, due to the absence of published research in these specific areas, it is not possible to provide an article on the applications of this compound in the synthesis of metal complexes or the design of chemosensors as outlined in the request.

Future Research Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of functionalized benzothiazoles is a cornerstone of heterocyclic chemistry. Future research should prioritize the development of green and sustainable synthetic routes to 2-Bromo-4-chloro-6-methoxybenzothiazole, moving away from traditional methods that may involve harsh reaction conditions or hazardous reagents.

Key areas for exploration include:

Catalyst-Free and Solvent-Free Reactions: Investigating solid-state reactions or reactions under solvent-free conditions can significantly reduce waste and environmental impact. Catalyst-free methods, where the inherent reactivity of the starting materials is harnessed, represent a particularly sustainable approach.

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and often lead to cleaner reaction profiles compared to conventional heating methods. The application of microwave or ultrasound irradiation to the synthesis of this compound could offer a more energy-efficient pathway.

Photocatalysis: Visible-light-mediated photocatalysis has emerged as a powerful tool in organic synthesis. Exploring photocatalytic methods for the construction of the benzothiazole (B30560) core or for the introduction of the bromo, chloro, and methoxy (B1213986) substituents could provide a mild and environmentally friendly synthetic strategy.

Use of Green Solvents: When solvents are necessary, the focus should be on employing green alternatives such as water, glycerol, or ionic liquids, which are less toxic and more sustainable than traditional organic solvents.

Investigation of Underexplored Reactivity and Transformation Pathways

The reactivity of the this compound core is largely uncharted territory. A thorough investigation of its chemical behavior is crucial for unlocking its full potential as a versatile building block in organic synthesis.

Future research should focus on:

Cross-Coupling Reactions: The bromo and chloro substituents on the benzothiazole ring are ideal handles for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of functional groups at the 2- and 4-positions, leading to the synthesis of novel derivatives with tailored properties.

C-H Functionalization: Direct C-H functionalization of the benzothiazole core offers an atom-economical approach to introduce new substituents. Investigating the regioselectivity of C-H activation on the substituted benzene (B151609) ring would open up new avenues for derivatization.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the benzothiazole ring, further enhanced by the halogen substituents, makes it susceptible to nucleophilic aromatic substitution (SNAAr) reactions. Studying the displacement of the bromo or chloro atoms with various nucleophiles could lead to the synthesis of a diverse library of compounds.

Transformations of the Methoxy Group: The methoxy group at the 6-position can be a precursor to other functional groups. For instance, demethylation to the corresponding phenol would provide a site for further functionalization, such as etherification or esterification.

Advanced Computational Modeling for Predictive Chemical Behavior

Computational chemistry offers a powerful lens through which to predict and understand the chemical behavior of this compound. Density Functional Theory (DFT) and other molecular modeling techniques can provide valuable insights into its structure, reactivity, and potential applications.

Future computational studies could focus on:

Electronic Structure and Reactivity Descriptors: DFT calculations can be employed to determine key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.comresearchgate.net These calculations can predict the molecule's susceptibility to electrophilic and nucleophilic attack and help rationalize its reactivity in various chemical transformations. The effect of the bromo, chloro, and methoxy substituents on the electron distribution and reactivity of the benzothiazole core can be systematically investigated. mdpi.com

Spectroscopic Characterization: Computational methods can be used to predict vibrational frequencies (IR and Raman) and NMR chemical shifts. mdpi.com These theoretical predictions can aid in the experimental characterization of this compound and its derivatives.

Reaction Mechanism Elucidation: Computational modeling can be instrumental in elucidating the mechanisms of synthetic reactions and other chemical transformations. By mapping out the potential energy surfaces of different reaction pathways, researchers can gain a deeper understanding of the factors that control selectivity and efficiency.

Prediction of Material Properties: For applications in materials science, computational models can be used to predict properties such as charge transport characteristics, optical absorption and emission spectra, and non-linear optical properties. This predictive capability can guide the rational design of new functional materials based on the this compound scaffold.

Integration into Supramolecular Chemistry and Nanotechnology Research

The unique combination of a rigid aromatic core, halogen atoms capable of halogen bonding, and a methoxy group that can participate in hydrogen bonding makes this compound an intriguing candidate for applications in supramolecular chemistry and nanotechnology.

Future research in this area could explore:

Crystal Engineering and Self-Assembly: Investigating the solid-state packing and intermolecular interactions of this compound can lead to the design of novel crystalline materials with specific architectures and properties. The interplay of halogen bonding, π-π stacking, and other non-covalent interactions could be harnessed to control the self-assembly process.

Host-Guest Chemistry: The benzothiazole core could serve as a recognition motif in host-guest systems. The electronic and steric properties of the substituents could be tuned to achieve selective binding of specific guest molecules.

Functional Nanoparticles: The compound could be used as a building block for the synthesis of functional organic nanoparticles. Its optical and electronic properties could be exploited in applications such as sensing, imaging, and drug delivery.

Surface Modification: The reactivity of the bromo and chloro groups could be utilized to anchor this compound onto the surfaces of various nanomaterials, such as gold nanoparticles or carbon nanotubes. This would allow for the tailoring of the surface properties of these materials for specific applications.

Application as a Core Structure for New Functional Materials

The benzothiazole scaffold is a privileged structure in materials science, known for its presence in a variety of functional materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The specific substitution pattern of this compound offers opportunities to fine-tune the electronic and optical properties of such materials.